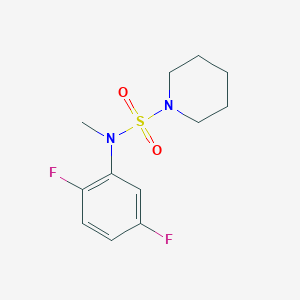![molecular formula C12H23NOS B7593316 [2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)
[2-(Thian-4-ylamino)cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Thian-4-ylamino)cyclohexyl]methanol, commonly known as TAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAC belongs to the class of cyclohexylamines and has been studied extensively for its pharmacological properties.
作用机制
TAC acts as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. TAC has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAC has been shown to have various biochemical and physiological effects. It can increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons. TAC has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, TAC has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
实验室实验的优点和局限性
TAC has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, TAC has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of TAC. One potential area of research is the development of TAC analogs with improved pharmacological properties. Another area of research is the investigation of TAC's potential therapeutic applications in the treatment of various diseases, including Alzheimer's, Parkinson's, and rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of TAC and its effects on various cellular processes.
In conclusion, TAC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAC acts as a modulator of the sigma-1 receptor and has been shown to have neuroprotective and anti-inflammatory effects. TAC has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the study of TAC, including the development of TAC analogs and the investigation of its potential therapeutic applications in various diseases.
合成方法
TAC can be synthesized using a variety of methods, including the reduction of 2-(thian-4-yl)cyclohexanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-(thian-4-yl)cyclohexanone with methylmagnesium bromide, followed by the reduction of the resulting alcohol with sodium borohydride.
科学研究应用
TAC has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and immunology. It has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. TAC has also been studied for its anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
[2-(thian-4-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c14-9-10-3-1-2-4-12(10)13-11-5-7-15-8-6-11/h10-14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQKLIAGKJEWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Thian-4-ylamino)cyclohexyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)



![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)




![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)